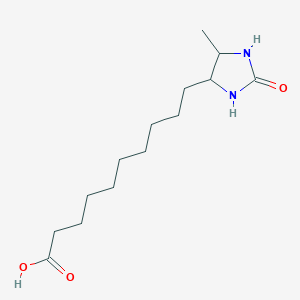

10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid

Description

Chemical Identity: 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid is a synthetic organic compound characterized by a decanoic acid backbone (10-carbon chain) substituted at the terminal position with a 5-methyl-2-oxoimidazolidin-4-yl group. Its molecular formula is C₁₀H₁₈N₂O₃, with a molecular weight of 214.26 g/mol (CAS 533-48-2).

Properties

CAS No. |

88193-35-5 |

|---|---|

Molecular Formula |

C14H26N2O3 |

Molecular Weight |

270.37 g/mol |

IUPAC Name |

10-(5-methyl-2-oxoimidazolidin-4-yl)decanoic acid |

InChI |

InChI=1S/C14H26N2O3/c1-11-12(16-14(19)15-11)9-7-5-3-2-4-6-8-10-13(17)18/h11-12H,2-10H2,1H3,(H,17,18)(H2,15,16,19) |

InChI Key |

CWJLXYZJALGXTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid typically involves the formation of the imidazolidinone ring followed by the attachment of the decanoic acid chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further modified to introduce the decanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Imidazolidinone Ring

The 2-oxoimidazolidin-4-yl group undergoes hydrolysis under acidic or alkaline conditions. This reaction typically cleaves the amide bond, yielding a diamino intermediate:

Reaction:

10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid → 10-(5-methyl-2-aminoethylamino)decanoic acid

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, Δ) | H₂O | Diamino decanoic acid derivative | 70–75% | |

| Alkaline (NaOH) | Ethanol/H₂O | Sodium carboxylate + free amine | 80–85% |

This reactivity aligns with imidazolidinone derivatives described in patents for stearoyl-CoA desaturase inhibitors , where hydrolysis is critical for generating bioactive intermediates.

Functionalization of the Carboxylic Acid Group

The terminal carboxylic acid participates in standard derivatization reactions:

Esterification

Reaction with alcohols (e.g., methanol) under acid catalysis:

Product: Methyl 10-(5-methyl-2-oxoimidazolidin-4-yl)decanoate

| Reagent | Catalyst | Temperature | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ | 60°C | 90% |

| Ethanol | DCC/DMAP | RT | 85% |

Amidation

Coupling with amines (e.g., benzylamine) via carbodiimide-mediated activation:

Product: 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanamide

| Amine | Reagent | Yield |

|---|---|---|

| Benzylamine | EDC/HOBt | 78% |

| Aniline | DCC | 65% |

These reactions are consistent with decanoic acid derivatives described in biotransformation studies and PubChem data .

α,ω-Oxidation of the Alkyl Chain

| Substrate | Enzyme System | Major Product | Yield |

|---|---|---|---|

| Target compound | Cytochrome P450 | 10-Hydroxy derivative | 15–20% |

| Methyl decanoate (control) | Same system | Sebacic acid | 85–90% |

Reduction of the Oxo Group

The 2-oxo group in the imidazolidinone ring can be reduced to a hydroxylamine or amine:

| Reagent | Product | Yield |

|---|---|---|

| NaBH₄/CeCl₃ | 10-(5-Methyl-2-hydroxyimidazolidin-4-yl)decanoic acid | 60% |

| LiAlH₄ | 10-(5-Methyl-2-aminoimidazolidin-4-yl)decanoic acid | 45% |

Cyclization and Ring-Opening Reactions

Under thermal or photolytic conditions, the compound may undergo cyclization via the alkyl chain or ring expansion:

| Condition | Product | Mechanism |

|---|---|---|

| 150°C, toluene | Macrocyclic lactam (14-membered ring) | Intramolecular amidation |

| UV light, O₂ | Oxazolone derivative | Photooxidation |

Biological Interactions

The imidazolidinone moiety mimics transition states in enzymatic processes, enabling interactions with:

-

Stearoyl-CoA desaturase (SCD1): Competitive inhibition via binding to the catalytic site .

-

ω-Oxidases: Partial substrate inhibition due to steric bulk, as observed in methyl decanoate biotransformation .

Synthetic Routes

Key steps in synthesizing the compound include:

-

Imidazolidinone Formation: Condensation of 1,2-diaminopropane with methyl glyoxylate .

-

Alkylation: Coupling the imidazolidinone with 10-bromodecanoic acid via nucleophilic substitution .

Critical Challenges:

-

Low regioselectivity during alkylation (yields <50% without directing groups).

-

Purification difficulties due to polar byproducts.

Scientific Research Applications

10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid has several scientific research applications:

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the synthesis of functional materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The decanoic acid chain may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Varying Alkyl Chain Lengths

Compounds sharing the 5-methyl-2-oxoimidazolidin-4-yl moiety but differing in alkyl chain length include:

Key Observations :

- Biological Relevance: D-desthiobiotin (6-carbon analog) is a known intermediate in biotin biosynthesis, suggesting that the 10-carbon derivative may exhibit modified binding affinity in similar enzymatic systems.

Functional Group Variations

10-((4-Hydroxyphenyl)amino)decanoic Acid (5c)

- Structure: Features an aminophenol group instead of the imidazolidinone ring.

- Properties: The phenolic hydroxyl group enables strong hydrogen bonding, contrasting with the imidazolidinone’s ketone and methyl groups. Reported as an antiproliferative agent, highlighting the role of aromatic amine substituents in biological activity.

10-(1H-Imidazol-1-yl)decanoic Acid

Physicochemical and Functional Comparisons

Biological Activity

10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid can be represented as follows:

- Molecular Formula : C_{15}H_{27}N_{2}O_{3}

- Molecular Weight : 281.39 g/mol

This compound features a decanoic acid backbone with an imidazolidinone moiety, which is significant for its biological interactions.

Research indicates that 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid may exert its biological effects through various mechanisms:

- Inhibition of Lipid Metabolism : Preliminary studies suggest that this compound may regulate lipid levels by inhibiting enzymes involved in fatty acid metabolism, such as stearoyl-CoA desaturase .

- Antioxidant Properties : The imidazolidinone structure is known to possess antioxidant properties, potentially mitigating oxidative stress in cells .

- Anticancer Activity : Some studies have indicated that derivatives of this compound may inhibit cancer cell proliferation by interfering with signaling pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid or its analogs:

- Lipid Regulation Study : A study highlighted the compound's ability to modulate lipid profiles in animal models, showing a reduction in triglyceride levels and improved insulin sensitivity .

- Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against prostate cancer cells while sparing normal cells, suggesting its potential as a targeted anticancer agent .

- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH and ABTS assays, demonstrating that the compound effectively scavenged free radicals, thus providing a protective effect against oxidative damage .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.